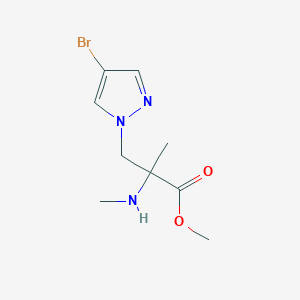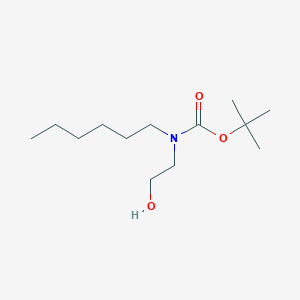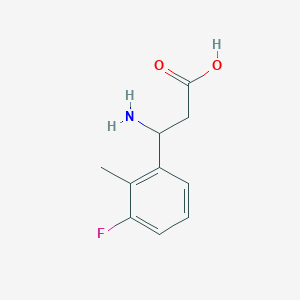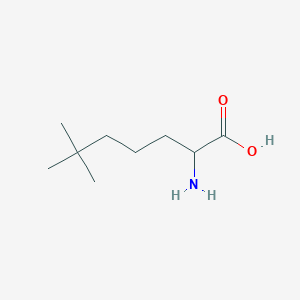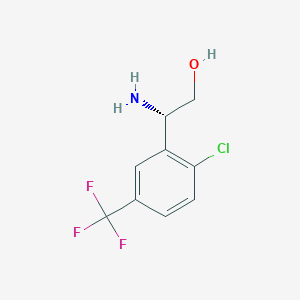![molecular formula C6H9Br2N3O B15313806 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide: is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrrolo[3,4-c]pyridazin-3-one derivatives.
Reduction: Formation of dihydropyrrolo[3,4-c]pyridazin derivatives.
Substitution: Formation of halogenated pyrrolo[3,4-c]pyridazin derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action of 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain pathways involved in cell proliferation or inflammation, leading to its observed biological activities.
Comparison with Similar Compounds
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
- 7H-pyrrolo[2,3-c]pyridazine
Comparison: Compared to these similar compounds, 5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide has a unique fusion of the pyrrole and pyridazine rings, which may contribute to its distinct biological activities. Its dihydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Properties
Molecular Formula |
C6H9Br2N3O |
|---|---|
Molecular Weight |
298.96 g/mol |
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one;dihydrobromide |
InChI |
InChI=1S/C6H7N3O.2BrH/c10-6-1-4-2-7-3-5(4)8-9-6;;/h1,7H,2-3H2,(H,9,10);2*1H |
InChI Key |
AWOIXTFJNLCGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=O)NN=C2CN1.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


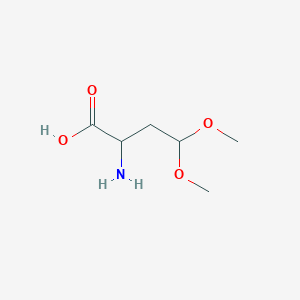
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
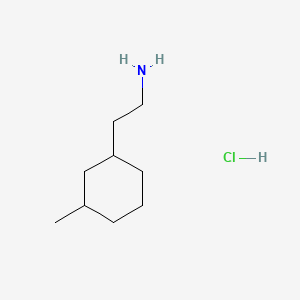
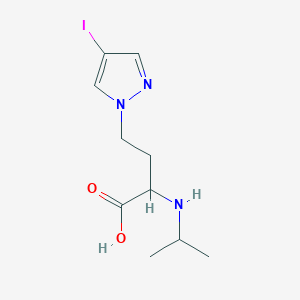
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
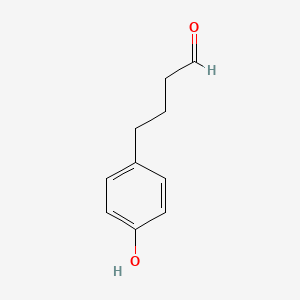
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
